2,4-Dichloro-3,6-dimethylphenol
Description
Contextualization within Halogenated Phenolic Compounds Research
Halogenated phenolic compounds (HPCs) are a broad class of chemicals characterized by a phenol (B47542) ring substituted with one or more halogen atoms. They are recognized as important intermediates and building blocks for synthesizing a variety of fine and bulk aromatic chemicals, including dyes, pharmaceuticals, and flame retardants. researchgate.net The introduction of halogen atoms to a phenolic molecule can significantly alter its chemical properties and enhance its biological activity. chemicalbook.com
Research into HPCs often focuses on their synthesis, reactivity, and potential as environmental contaminants. For instance, compounds like 2,4-dichlorophenol (B122985) are known environmental transformation products that can undergo further reactions in wastewater. researchgate.net The study of HPCs also includes understanding their behavior in chemical reactions, such as the regioselective chlorination of phenols, where controlling the position of chlorine substitution is a key challenge. researchgate.net The synthesis of dichlorophenols can be complex, with traditional methods often producing a mixture of isomers and significant waste, prompting research into more selective and environmentally benign catalytic systems. researchgate.net
Academic Significance and Research Gaps
Despite the broad interest in halogenated phenols, 2,4-Dichloro-3,6-dimethylphenol itself appears to occupy a significant research gap. While its constituent parts—a dichlorinated and dimethylated phenol—are common motifs in chemical literature, specific and in-depth studies on this particular isomer are notably scarce.
The academic significance of this compound currently lies more in its potential than in a body of established research. Its structure suggests potential utility as a specialized building block in organic synthesis or as a precursor for more complex molecules with novel properties. However, a comprehensive investigation into its synthesis, reactivity, and potential applications is lacking. The primary research gap is the absence of dedicated studies characterizing its fundamental chemical and physical properties, as well as its behavior in various chemical transformations.
Structural Attributes Guiding Research Inquiry
The specific arrangement of substituents on the phenol ring of this compound dictates its chemical behavior and provides a roadmap for potential research. The key structural features are:
Phenolic Hydroxyl Group (-OH): This group confers acidic properties and is a primary site for reactions. Its reactivity is modulated by the other substituents.
Chlorine Atoms (-Cl): Located at positions 2 and 4, these electron-withdrawing groups increase the acidity of the hydroxyl group and influence the regioselectivity of further electrophilic substitution reactions.
Methyl Groups (-CH₃): Located at positions 3 and 6, these electron-donating groups partially offset the electronic effects of the chlorine atoms. Furthermore, their positions create significant steric hindrance around the hydroxyl group and the adjacent carbon atoms, which would heavily influence the molecule's reactivity and interactions.
Research on the chlorination of related compounds, such as 2,4-dichloro-3,5,6-trimethylphenol, has explored the complex stereochemistry of chlorine addition, indicating that the substitution pattern profoundly affects reaction pathways. Similar investigations for this compound would be a logical area of inquiry to understand how its unique steric and electronic profile governs its reactivity.
Detailed Research Findings
Given the limited direct research on this compound, this section presents findings on closely related compounds to provide context for its potential properties and synthesis.
Synthesis of Related Chlorinated Dimethylphenols
The synthesis of chlorinated phenols often involves the direct chlorination of a phenol precursor. For example, the chlorination of m-xylenol (3,5-dimethylphenol) can yield dichlorinated products. A typical procedure involves using a chlorinating agent like sulfuryl chloride in the presence of a catalyst.
Table 1: Illustrative Synthesis of Dichlorinated m-Xylenol
| Reactant | Reagent | Catalyst | Solvent | Conditions | Product Distribution (Illustrative) |
|---|---|---|---|---|---|
| m-Xylenol | Sulfuryl chloride | Iron(III) chloride | Dichloromethane | Room Temperature, 4 hours | 4-Chloro-3,5-dimethylphenol (B1207549) (75%), 2-Chloro-3,5-dimethylphenol (10%), 2,4-Dichloro-3,5-dimethylphenol (9%) |
This table is based on a reported regioselective reaction and serves as an example of synthetic routes in this chemical family. chemicalbook.com
Comparative Properties of Related Phenolic Compounds
The physical and chemical properties of this compound can be inferred by comparing it with simpler, related structures.
Table 2: Properties of Selected Phenolic Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 2,4-Dimethylphenol (B51704) | C₈H₁₀O | 122.16 | 22-23 | 211-212 |
| 2,6-Dimethylphenol (B121312) | C₈H₁₀O | 122.16 | 43-45 | 203 |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 45 | 210 |
| 2,4,6-Trichloro-3,5-dimethylphenol | C₈H₇Cl₃O | 225.50 | Not Available | Not Available |
Data sourced from various chemical suppliers and databases for comparison. sigmaaldrich.comsigmaaldrich.comnih.gov
Properties
CAS No. |
2057-64-9 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2,4-dichloro-3,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3 |
InChI Key |
WEJXBXDLLWHUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Cl)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for 2,4-Dichloro-3,6-dimethylphenol
The primary and most established route to this compound begins with a suitably substituted dimethylphenol, which then undergoes targeted chlorination. The specific arrangement of the methyl groups is crucial for directing the incoming chlorine atoms to the desired positions.
The synthesis of this compound is a clear illustration of regioselective electrophilic aromatic substitution. The starting material for this process is typically 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol). The hydroxyl (-OH) group is a potent activating group and an ortho, para-director. The two methyl (-CH₃) groups are also activating and ortho, para-directing.
In 3,5-dimethylphenol, the hydroxyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The methyl groups at positions 3 and 5 further activate these same positions. This cumulative activation makes the aromatic ring highly susceptible to electrophilic attack. The chlorination specifically targets the open ortho and para positions relative to the powerful hydroxyl director, leading to the desired 2,4-dichloro product.
A common laboratory method involves the reaction of 3,5-dimethylphenol with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃). chemicalbook.com The reaction is typically performed in a solvent like dichloromethane. chemicalbook.com The choice of chlorinating agent and reaction conditions is critical to control the degree of chlorination and prevent the formation of over-chlorinated byproducts. Other methods for the controlled chlorination of phenols include using a combination of hydrogen chloride and an oxidizing agent catalyzed by copper salts. google.comgoogle.com
Table 1: Reagents for Regioselective Chlorination of Phenols
| Reagent System | Description | Selectivity | Reference |
|---|---|---|---|
| Sulfuryl Chloride (SO₂Cl₂) / FeCl₃ | A common and effective method for chlorinating activated aromatic rings. | Good for producing dichlorinated products from activated phenols. | chemicalbook.com |
| HCl / H₂O₂ / Copper Salt | An oxidative chlorination system. | Can be optimized for high selectivity and is suitable for industrial scale. | google.com |
While the chlorination of a dimethylphenol is the more common synthetic route, it is theoretically possible to synthesize the target compound by introducing methyl groups to a pre-existing dichlorophenol. The classic method for attaching alkyl groups to an aromatic ring is the Friedel-Crafts alkylation. wikipedia.orgnih.gov This reaction involves an alkyl halide, a Lewis acid catalyst (e.g., AlCl₃), and the aromatic substrate. wikipedia.org
However, applying this method to synthesize this compound from a dichlorophenol presents significant challenges:
Competing O-alkylation: Phenols can undergo alkylation at the hydroxyl group to form ethers, competing with the desired C-alkylation on the ring. oregonstate.edu
Poor Regiocontrol: The directing effects of the two chlorine atoms and the hydroxyl group can lead to a mixture of methylated isomers.
Polyalkylation: The introduction of the first methyl group can further activate the ring, leading to the addition of multiple methyl groups. youtube.com
Carbocation Rearrangements: The reaction proceeds via a carbocation intermediate, which is susceptible to rearrangement, potentially leading to undesired alkyl substituent patterns. youtube.com
More modern methods utilize highly reactive methylating agents like dimethylhalonium salts, which can methylate even electron-deficient aromatic systems, but control of regioselectivity remains a primary obstacle. nih.gov Due to these difficulties, the strategy of chlorinating a pre-methylated phenol (B47542) is generally preferred for achieving the specific substitution pattern of this compound.
Advanced Synthetic Approaches and Reaction Optimization
Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced approaches to synthesizing highly substituted phenols like this compound focus on improving reaction conditions and catalyst performance. oregonstate.edunih.govresearchgate.net
Other advanced strategies that could be adapted for such syntheses include one-pot, multi-step sequences. For example, methods have been developed for the ipso-hydroxylation of arylboronic acids followed by a sequential in-situ bromination. nih.gov Such tandem processes, which build molecular complexity in a single reaction vessel, represent a more efficient and atom-economical approach compared to traditional multi-step syntheses involving isolation and purification at each stage.
Chemical Transformations and Mechanistic Investigations
The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic aromatic ring, the acidic hydroxyl group, and the influence of the chloro and methyl substituents.
Further electrophilic attack on this compound can occur, though the ring is now less activated than the dimethylphenol precursor due to the presence of two electron-withdrawing chlorine atoms. The remaining open position on the ring (C5) is sterically hindered and electronically deactivated, making further substitution challenging.
Mechanistic studies on the chlorination of related compounds provide insight into the process. The reaction of this compound with excess chlorine does not typically lead to further aromatic substitution but instead can result in oxidation and addition reactions. For instance, electrophilic attack by chlorine on the related 2,4,6-trichloro-3,6-dimethylcyclohexa-2,4-dienone (an oxidation product) yields trans-pentachloro ketones, demonstrating that under forcing conditions, the aromatic system can be disrupted.
The stereochemical outcomes of reactions involving this compound become relevant when it is transformed into chiral molecules. The parent molecule itself is achiral. However, reactions at prochiral centers or the formation of atropisomers through oxidative coupling could lead to stereoisomeric products, though specific studies on this compound are not widely documented.
Phenols are well-known to undergo oxidative coupling reactions, where oxidizing agents facilitate the formation of new carbon-carbon or carbon-oxygen bonds between two phenol units. wikipedia.org This process is fundamental to the formation of natural polymers like lignin (B12514952) and is used synthetically to produce biphenols and poly(phenylene oxide) (PPO) resins. wikipedia.orgkyoto-u.ac.jp
The oxidative coupling of this compound is expected to proceed via a phenoxy radical intermediate, generated by a one-electron oxidation. The spin density in this radical is distributed across the oxygen atom and the ortho and para positions of the ring. Given that the para position (C4) and one ortho position (C2) are blocked by chlorine atoms, and the other ortho position (C6) is blocked by a methyl group, direct C-C or C-O coupling is sterically hindered.
However, based on studies of similarly substituted phenols like 2,6-dimethylphenol (B121312), several types of coupling products could potentially form, though likely in low yields due to the substitution pattern. nih.govrsc.org The mechanism typically involves the reaction of a phenoxy radical with another phenol molecule (radical-phenol mechanism) rather than the coupling of two radicals. wikipedia.org
Table 2: Potential Products from Oxidative Coupling of Substituted Phenols
| Coupling Type | Product Structure | Description |
|---|---|---|
| C-C Coupling | Biphenol | A dimer formed via a new carbon-carbon bond, typically at the para position. For the title compound, this is blocked. |
| C-O Coupling | Diaryl Ether | A dimer formed via a new carbon-oxygen-carbon bond. |
| Polymerization | Polyphenylene Oxide (PPO) | A polymer formed through repeated C-O coupling, leading to a polyether backbone. |
Characterization of these products would rely on standard analytical techniques. Mass spectrometry would be used to determine the molecular weight of the dimers or polymer repeating units, while NMR spectroscopy (¹H and ¹³C) would be crucial for elucidating the exact connectivity (C-C vs. C-O) and the regiochemistry of the coupling.
Reactivity of Related Phenolic Precursors in Halogenation Processes
The synthesis of chlorinated phenols is fundamentally governed by the principles of electrophilic aromatic substitution. The reactivity and orientation of the incoming halogen are dictated by the substituents already present on the aromatic ring. In the case of synthesizing dichlorinated dimethylphenols, the starting precursor, typically a dimethylphenol isomer, plays a crucial role in determining the final product structure.
For the targeted synthesis of this compound, the logical phenolic precursor is 3,6-dimethylphenol. The halogenation of this precursor is guided by the powerful activating and directing effects of the hydroxyl (-OH) group and the two methyl (-CH₃) groups. The hydroxyl group is a strongly activating, ortho, para-directing substituent, significantly increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack. chemspider.com The methyl groups are also activating and ortho, para-directing, further enhancing the ring's reactivity.
The chlorination of 3,6-dimethylphenol proceeds in a stepwise manner. The positions on the ring relative to the hydroxyl group are C2 (ortho), C3 (methyl), C4 (para), C5 (hydrogen), and C6 (methyl). The initial electrophilic attack by chlorine is expected at the most activated and sterically accessible positions. The para-position (C4) is highly activated by the hydroxyl group and is generally less sterically hindered than the ortho-positions. Therefore, the first chlorination step predominantly yields 4-chloro-3,6-dimethylphenol. Subsequent chlorination occurs at the remaining activated positions. The C2 (ortho) position is activated by both the hydroxyl and the C3-methyl group, making it the prime site for the second chlorine atom, leading to the formation of this compound.
While specific studies on the chlorination of 3,6-dimethylphenol are not extensively detailed in readily available literature, the chlorination of the isomeric 3,5-dimethylphenol (m-xylenol) provides significant insight into the reaction conditions and outcomes. Research has shown that reacting 3,5-dimethylphenol with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) can yield a mixture of chlorinated products. chemicalbook.com The reaction demonstrates that controlling the stoichiometry of the chlorinating agent is key to achieving different degrees of chlorination.
Table 1: Illustrative Product Distribution in the Chlorination of 3,5-Dimethylphenol
This interactive table summarizes the typical product yields from the catalyzed chlorination of 3,5-dimethylphenol, which serves as a model for the halogenation of dimethylphenol precursors. chemicalbook.com
| Precursor | Chlorinating Agent | Catalyst | Product | Yield (%) |
| 3,5-Dimethylphenol | Sulfuryl Chloride | FeCl₃ | 4-Chloro-3,5-dimethylphenol (B1207549) | 75 |
| 3,5-Dimethylphenol | Sulfuryl Chloride | FeCl₃ | 2,4-Dichloro-3,5-dimethylphenol | 9 |
| 3,5-Dimethylphenol | Sulfuryl Chloride | FeCl₃ | 2,6-Dichloro-3,5-dimethylphenol | - |
| 3,5-Dimethylphenol | Sulfuryl Chloride | FeCl₃ | Other Isomers | 10 |
Note: Yields are based on gas chromatography analysis from a specific experimental procedure and may vary with reaction conditions. The data illustrates the regioselectivity of the reaction. chemicalbook.com
The stepwise nature of phenol chlorination is a well-established principle, where monochlorophenols are formed first, followed by dichlorophenols, and eventually trichlorophenols with sufficient chlorinating agent. gfredlee.com The reaction rate is highly dependent on pH and the specific phenolic compound being chlorinated. gfredlee.com
Derivatization Strategies for Functional Group Interconversion
Functional group interconversion involves the transformation of one functional group into another, enabling the synthesis of new derivatives with modified chemical properties and applications. imperial.ac.uk For this compound, derivatization strategies primarily target the reactive hydroxyl group and, to a lesser extent, the aromatic ring system itself.
O-Alkylation and O-Acylation: A common derivatization of phenols is the conversion of the hydroxyl group into an ether (O-alkylation) or an ester (O-acylation). O-alkylation, such as methylation to form the corresponding anisole (B1667542) derivative (2,4-dichloro-1-methoxy-3,6-dimethylbenzene), can be achieved by treating the phenol with a base followed by an alkylating agent. A standard procedure involves deprotonating the phenol with a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide). chemspider.com This reaction effectively masks the acidic proton of the hydroxyl group, altering the compound's polarity and hydrogen-bonding capability. Similarly, O-acylation can be performed using an acyl chloride or acid anhydride (B1165640) in the presence of a base.
Further Halogenation of the Aromatic Ring: The aromatic ring of this compound, despite being substituted, can undergo further reactions. Studies have demonstrated that the reaction of this compound with excess chlorine does not lead to simple substitution but results in an addition-elimination mechanism, yielding polychlorinated cyclohexadienone derivatives. researchgate.net Specifically, electrophilic attack by chlorine on the intermediate dienone can lead to the formation of trans-pentachloro ketones, representing a significant transformation of the aromatic system. researchgate.net
Other Potential Transformations: While the chlorine atoms on the phenyl ring are generally unreactive towards nucleophilic aromatic substitution due to the absence of strong electron-withdrawing activating groups, they could potentially be removed under reductive conditions (hydrodehalogenation). The hydroxyl group can also be converted into a sulfonate ester (e.g., tosylate or mesylate). This transformation converts the hydroxyl group into a good leaving group, facilitating nucleophilic substitution reactions at the phenolic oxygen position. vanderbilt.edu
Table 2: Summary of Derivatization Strategies for this compound
This interactive table outlines key strategies for the functional group interconversion of this compound.
| Reaction Type | Target Functional Group | Reagents | Resulting Functional Group |
| O-Alkylation (Etherification) | Hydroxyl | 1. NaH2. Alkyl Halide (e.g., CH₃I) | Ether (-OR) |
| O-Acylation (Esterification) | Hydroxyl | Acyl Chloride or Anhydride, Base | Ester (-OCOR) |
| Further Chlorination | Aromatic Ring | Excess Chlorine (Cl₂) | Polychlorinated Cyclohexadienone |
| Sulfonate Ester Formation | Hydroxyl | Sulfonyl Chloride (e.g., TsCl), Base | Sulfonate Ester (-OSO₂R) |
Analytical Methodologies for Detection and Characterization in Environmental and Complex Matrices
Chromatographic Techniques Development
Chromatography is the cornerstone for isolating 2,4-Dichloro-3,6-dimethylphenol from interfering substances present in the matrix. Both gas and liquid chromatography have been effectively developed for the analysis of this and related phenolic compounds.
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like chlorinated phenols. The choice of detector is crucial and depends on the required sensitivity and selectivity.
Flame Ionization Detector (FID): GC-FID is a robust and widely used method for the determination of organic compounds. For phenols, including 2,4-dichlorophenol (B122985) and 4-chloro-3-methyl phenol (B47542), methods have been developed using solid-phase microextraction (SPME) for sample pre-concentration followed by GC-FID analysis. nih.gov While broadly applicable, FID is a universal detector and may lack the required selectivity for complex matrices without extensive sample cleanup. nemi.govluciditysystems.com
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly suitable for analyzing chlorinated phenols. nemi.gov To enhance volatility and detector response, phenols are often derivatized prior to GC-ECD analysis. oup.comnih.gov Common derivatization agents include acetic anhydride (B1165640) to form acetyl derivatives or pentafluorobenzyl bromide (PFBBr) to form PFB ethers. oup.comnih.gov This derivatization significantly improves detection limits, allowing for the quantification of trace amounts of these compounds in water. oup.comscioninstruments.comtdi-bi.com EPA method 8041A outlines procedures for analyzing phenols using GC with either FID or ECD. nemi.gov
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest degree of certainty in compound identification. GC-MS combines the separation power of GC with the detection and identification capabilities of MS. The mass spectrum of a compound serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. thermofisher.com For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. EPA method 528 is a prominent example that utilizes GC-MS for the determination of phenols in drinking water. thermofisher.com
Table 1: Example of Gas Chromatography (GC) Method Parameters for Phenol Analysis
| Parameter | Example Condition | Reference |
|---|---|---|
| Column | TRACE GOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) | thermofisher.com |
| Oven Program | 60 °C (5 min), then 8 °C/min to 300 °C (hold 10 min) | thermofisher.com |
| Injector | 275 °C, Splitless (1 min) | thermofisher.com |
| Carrier Gas | Helium, 1.5 mL/min (constant flow) | thermofisher.com |
| Detector | Mass Spectrometer (Ion Trap) | thermofisher.com |
| Derivatization (for ECD) | Acetylation with acetic anhydride | oup.com |
Liquid chromatography is a versatile alternative to GC, particularly for less volatile or thermally sensitive compounds. It is widely applied to the analysis of various phenolic compounds.
UV Detection: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of phenols, which naturally absorb UV light. thermofisher.comjcsp.org.pk The selectivity and sensitivity can be enhanced through pre-column derivatization, where a chromophore is attached to the analyte. scirp.orgsemanticscholar.org For instance, 4-nitrobenzoyl chloride has been used as a derivatizing agent for the simultaneous determination of phenol and various chlorophenols in water, with detection at 280 nm. scirp.org A specific reverse-phase (RP) HPLC method has been outlined for 2,4-Dichloro-3,5-dimethylphenol using a simple mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Tandem Mass Spectrometry (MS/MS): The coupling of LC with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it a powerful tool for trace analysis in complex matrices. This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion. This multiple reaction monitoring (MRM) approach significantly reduces matrix interference.
Table 2: Example of Liquid Chromatography (LC) Method Parameters for Phenol Analysis
| Parameter | Example Condition | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
| Detection | UV or Mass Spectrometry (MS) | sielc.com |
| Application Note | For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid. This method is scalable and suitable for preparative separation and pharmacokinetics. sielc.com |
Spectroscopic and Spectrometric Approaches
Spectroscopic techniques are indispensable for both the quantitative analysis and the definitive structural identification of this compound and its transformation products.
UV-Vis spectrophotometry is a fundamental analytical technique that can be used for the quantitative determination of phenols. thermofisher.com Phenols exhibit characteristic UV spectra that shift with pH, a property that can be exploited for analysis. acs.org For complex mixtures containing multiple phenolic compounds, simple spectrophotometry may not provide sufficient selectivity. In such cases, chemometric techniques like partial least-squares (PLS) and Kalman filtering can be applied to the spectral data to resolve the contributions of individual components in the mixture. researchgate.net Another approach involves derivatization with a colorimetric reagent, such as 4-aminoantipyrine, which reacts with phenols to produce a colored complex that can be quantified. researchgate.net
Mass spectrometry is a powerful tool for both the identification and quantification of this compound. When coupled with a chromatographic separation technique like GC or LC, it provides high specificity. thermofisher.com
Identification: In electron ionization (EI) mode, typically used with GC-MS, molecules fragment in a reproducible manner, generating a unique mass spectrum that acts as a fingerprint for the compound. This spectrum can be compared against established libraries, such as the NIST Mass Spectral Library, for confident identification.
Quantification: For quantitative purposes, MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. In SIM, the instrument is set to detect only a few specific ions characteristic of the target analyte, which increases sensitivity by reducing noise. In LC-MS/MS, MRM provides even greater selectivity by monitoring a specific fragmentation transition (precursor ion → product ion), which is essential for accurate quantification in complex environmental matrices. scirp.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including metabolites of this compound. While chromatographic methods coupled with MS are excellent for detection and quantification, NMR provides detailed information about the precise arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR spectra can reveal the number and types of protons and carbons, their chemical environments, and their connectivity within the molecule. This information is crucial for identifying unknown metabolites formed through biological or environmental degradation processes. For instance, deuterated analogues of related compounds, like 2,4-Dimethylphenol-3,5,6-d3, are used as internal standards in quantitative studies and their structure is confirmed by NMR. lgcstandards.com By analyzing the chemical shifts, coupling constants, and through various 2D NMR experiments (e.g., COSY, HSQC, HMBC), the complete structure of a metabolite can be pieced together.
Sample Preparation and Matrix Effects in Environmental and Biological Samples
The accurate quantification of this compound in environmental and biological matrices is critically dependent on the efficacy of the sample preparation protocol. The primary objectives of sample preparation are to isolate the analyte from a complex sample matrix, concentrate it to a level suitable for instrumental analysis, and remove interfering substances that could compromise the results.
For environmental samples such as water, soil, and sediment, a variety of extraction techniques can be employed. Liquid-liquid extraction (LLE) using a non-polar solvent is a traditional approach for aqueous samples. However, modern techniques like solid-phase extraction (SPE) and solid-phase microextraction (SPME) are often preferred due to their lower solvent consumption, higher sample throughput, and potential for higher analyte enrichment. researchgate.netepa.gov For solid matrices like soil and sediment, pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) can be utilized to efficiently extract the analyte. epa.gov
Biological samples, including tissues and fluids, present a greater challenge due to their high protein and lipid content. Protein precipitation is a common initial step for fluid samples, followed by LLE or SPE. For tissue samples, homogenization followed by extraction with an organic solvent is typically necessary.
Matrix effects are a significant consideration in the analysis of this compound, particularly when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com These effects arise from the co-extraction of other compounds from the sample matrix that can either suppress or enhance the analyte signal, leading to inaccurate quantification. nih.govtechnologynetworks.com In GC-MS, matrix components can accumulate in the injector port, leading to signal enhancement, while in LC-MS, ion suppression is a more common phenomenon where matrix components interfere with the ionization of the target analyte. chromatographyonline.commdpi.com To mitigate matrix effects, several strategies can be employed, including the use of matrix-matched calibration standards, stable isotope-labeled internal standards, and thorough sample cleanup procedures. mdpi.comnih.gov
A summary of common sample preparation techniques for phenolic compounds in different matrices is provided in the table below.
| Sample Matrix | Sample Preparation Technique | Key Considerations |
| Water | Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE) | Choice of sorbent/solvent, pH adjustment to ensure phenol is in its non-ionized form. researchgate.netepa.gov |
| Soil/Sediment | Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), Soxhlet Extraction | Efficiency of extraction, potential for co-extraction of interfering humic substances. epa.gov |
| Biological Tissues | Homogenization followed by solvent extraction, Gel Permeation Chromatography (GPC) for lipid removal | Complete disruption of cells, removal of lipids and proteins. |
| Biological Fluids | Protein precipitation, LLE, SPE | Efficient removal of proteins without loss of the analyte. |
Method Validation and Performance Evaluation for Research Applications
For research applications, it is imperative that the analytical method used for the determination of this compound is thoroughly validated to ensure the reliability and reproducibility of the results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key performance parameters that are evaluated include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked blank matrix samples. Precision is a measure of the random error of a method and is typically expressed as the relative standard deviation (RSD) of replicate measurements.
The following table summarizes typical method validation parameters for the analysis of substituted phenols using chromatographic techniques. It is important to note that these values are illustrative and the actual performance characteristics will depend on the specific matrix, instrumentation, and method conditions.
| Parameter | Typical Performance Criteria for Phenol Analysis |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Limit of Detection (LOD) | ng/L to µg/L range depending on the matrix and technique |
| Limit of Quantification (LOQ) | ng/L to µg/L range depending on the matrix and technique |
| Accuracy (Recovery) | 70-120% |
| Precision (Relative Standard Deviation, RSD) | < 15% |
The performance of the analytical method should be continuously monitored through the use of quality control samples, including method blanks, spiked blanks, and duplicate samples.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the electronic properties of molecules.
Frontier Molecular Orbital (FMO) Theory ApplicationsFMO theory is a cornerstone of chemical reactivity prediction.nih.govresearchgate.netIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them.wikipedia.orgsigmaaldrich.comThe energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's stability; a large gap suggests high stability and low reactivity, while a small gap suggests the opposite.nist.govFor 2,4-dichloro-3,6-dimethylphenol, calculations would pinpoint the energies of these orbitals, providing a quantitative measure of its kinetic stability and susceptibility to reactions.
A hypothetical data table for such an analysis, based on calculations for similar phenolic compounds, might look like this:
| Computational Parameter | Method/Basis Set | Predicted Value (eV) |
| HOMO Energy | DFT/B3LYP/6-311+G(d,p) | Data not available |
| LUMO Energy | DFT/B3LYP/6-311+G(d,p) | Data not available |
| HOMO-LUMO Gap (ΔE) | DFT/B3LYP/6-311+G(d,p) | Data not available |
Molecular Modeling and Simulation Studies
These studies focus on the physical movements and interactions of the molecule, providing a dynamic picture of its behavior.
Conformational Analysis and Molecular GeometriesThis analysis would determine the most stable three-dimensional shape of this compound. By calculating the potential energy associated with the rotation of the hydroxyl group and methyl groups, researchers could identify the lowest energy conformer. The analysis would also yield precise bond lengths, bond angles, and dihedral angles for this stable structure. Studies on analogous compounds like 2,6-dichloro-4-fluoro phenol (B47542) have used DFT and Hartree-Fock methods to determine these optimized geometrical parameters.nist.gov
A table summarizing these findings would typically include:
| Geometric Parameter | Atoms Involved | Calculated Value |
| Bond Length | C-Cl | Data not available |
| Bond Length | C-O | Data not available |
| Bond Length | O-H | Data not available |
| Bond Angle | C-O-H | Data not available |
| Dihedral Angle | Cl-C-C-C | Data not available |
Prediction of Reactivity Profiles and Degradation Susceptibility
By combining quantum and molecular modeling data, a reactivity profile can be constructed. The electron density and FMO analysis would indicate the most likely sites for electrophilic or nucleophilic attack. For instance, the sites on the benzene (B151609) ring with the highest HOMO density would be susceptible to attack by electrophiles. This information is vital for predicting how the molecule might transform in the environment. Computational tools can be used to predict the products of degradation under various conditions (e.g., oxidation, hydrolysis, photolysis), which is a key aspect of environmental risk assessment. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies via Theoretical Descriptors
No specific Structure-Activity Relationship (SAR) studies for this compound using theoretical descriptors are available in the reviewed scientific literature.
Research into the SAR of phenolic compounds is a well-established field, often employing computational methods to correlate molecular structure with biological activity. These studies typically involve the calculation of various theoretical descriptors that quantify different aspects of a molecule's physicochemical properties.
General Methodologies in Phenol SAR Studies:
In typical SAR studies of phenol derivatives, a variety of theoretical descriptors are calculated using quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF). These descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic characteristics of a molecule and are crucial for understanding its reactivity and interaction with biological targets. Examples include:
Highest Occupied Molecular Orbital (HOMO) Energy: Relates to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap: An indicator of the molecule's chemical stability and reactivity.
Mulliken Charges: Describe the partial atomic charges within the molecule.
Electron Affinity and Ionization Potential: Relate to the energy changes upon gaining or losing an electron.
Steric and Topological Descriptors: These descriptors provide information about the size, shape, and branching of a molecule. Examples include:
Molecular Weight: The total mass of the molecule.
Molecular Volume and Surface Area: Describe the three-dimensional space occupied by the molecule.
Topological Indices (e.g., Wiener index, connectivity indices): Numerical values that encode information about the molecular topology.
Hydrophobicity Descriptors:
LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
These descriptors are then used to build mathematical models, often using techniques like Multiple Linear Regression (MLR), to establish a quantitative relationship between the chemical structure and a specific biological activity, such as antimicrobial or toxic effects.
While these methodologies are commonly applied to phenols, the absence of published research specifically on this compound means that no data tables or detailed findings for this particular compound can be presented.
Mechanistic Research on Biological Interactions Non Clinical Context
Enzyme Binding and Inhibition Mechanisms
The interaction of 2,4-dichloro-3,6-dimethylphenol with microbial enzymes is a key determinant of its biodegradability. While direct enzymatic studies on this specific compound are not extensively documented, research on structurally related phenols provides significant insights into potential binding and inhibition mechanisms.
Microbial degradation of phenolic compounds is often initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring, making it susceptible to cleavage. For instance, the degradation of the related compound 2,6-dimethylphenol (B121312) (2,6-DMP) by Mycobacterium neoaurum B5-4 involves a two-component flavin-dependent monooxygenase system, MpdAB. This enzyme system hydroxylates 2,6-DMP at the para-position. nih.gov The presence of chlorine and additional methyl groups on this compound likely influences its binding to such enzymes. The chloro-substituents, being electron-withdrawing, and the methyl groups, being electron-donating, alter the electronic properties of the phenol (B47542) ring, which can affect the rate and regioselectivity of hydroxylation.
Furthermore, studies on other chlorinated phenols have shown that the position and number of chlorine atoms can lead to enzyme inhibition. For example, 4-chloro-3,5-dimethylphenol (B1207549) has been observed to act as an inhibitor in the metabolism of 2,6-xylenol by a Mycobacterium species, causing the accumulation of metabolic intermediates. The steric hindrance and altered electronic configuration of this compound may result in it acting as a poor substrate or a competitive inhibitor for enzymes that degrade simpler phenols.
The table below summarizes the kinetic parameters of the MpdAB enzyme system with substrates structurally related to this compound, illustrating the enzyme's affinity and catalytic efficiency for these compounds. nih.gov
| Substrate | Apparent Km (mM) | kcat/Km (s-1 mM-1) |
| 2,6-Dimethylphenol (2,6-DMP) | 0.12 ± 0.01 | 4.02 |
| 2,3,6-Trimethylphenol (2,3,6-TMP) | 0.17 ± 0.01 | 2.84 |
Molecular Interactions with Biological Macromolecules
The biological activity of this compound is also governed by its interactions with other biological macromolecules, such as regulatory proteins and nucleic acids.
Protein Interactions: The binding of phenolic compounds to proteins is often driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. The dichlorinated and dimethylated benzene (B151609) ring of this compound would be expected to participate in hydrophobic interactions within the binding pockets of proteins. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the chlorine atoms can also participate in halogen bonding, a type of non-covalent interaction.
Nucleic Acid Interactions: While there is limited direct evidence for the interaction of this compound with nucleic acids, small molecules with planar aromatic rings can intercalate between the base pairs of DNA. However, the non-planar nature of the methyl groups may hinder efficient intercalation. The primary mode of interaction is more likely to be with proteins that regulate gene expression.
Receptor Binding Studies in Non-Mammalian or In Vitro Models
A key example of receptor binding for phenolic compounds in a non-mammalian context is the interaction with bacterial regulatory proteins. The DmpR protein from Pseudomonas sp. strain CF600 is a well-studied transcriptional activator that controls the expression of genes for phenol degradation. DmpR is activated by binding to a range of phenolic compounds.
Research on DmpR mutants has demonstrated that alterations in the amino acid sequence of the sensor domain can change the specificity and sensitivity of the protein to different substituted phenols. This serves as an excellent in vitro model for understanding the molecular recognition of compounds like this compound. For instance, certain DmpR mutants have shown an enhanced response to disubstituted phenols, which are poor effectors of the wild-type protein. tandfonline.com This suggests that specific amino acid residues within the binding pocket are crucial for accommodating the particular size, shape, and electronic properties of the substituent groups on the phenol ring. The ability of a microorganism to sense and respond to this compound could therefore depend on the presence of a regulatory protein with a suitably shaped binding pocket.
The table below illustrates the response of wild-type and a mutant DmpR protein to various phenolic compounds, highlighting the potential for specific molecular recognition. tandfonline.com
| Effector (at tested concentrations) | Wild-type DmpR Response | B24 Mutant DmpR Response |
| Phenol | Detects at 50-100 mM | Detects at ~0.5 mM |
| 2-Chlorophenol | Detects at 2.5 mM | Detects at 0.1-0.5 mM |
| 2,4-Dichlorophenol (B122985) | Not an effector | Detects at 5 mM |
Genetic Basis of Microorganism Response and Adaptation
The ability of microorganisms to degrade or resist toxic compounds like this compound is rooted in their genetic makeup and their capacity for adaptation. nih.gov The presence of genes encoding for specific metabolic enzymes and regulatory proteins is fundamental to a microorganism's response.
Bacteria have evolved diverse genetic strategies to adapt to chlorinated aromatic compounds. scispace.com These include:
Single base-pair mutations: These can alter the substrate specificity of an enzyme or a regulatory protein, allowing it to recognize and act upon a new compound. nih.gov
Gene exchange mechanisms: Horizontal gene transfer, through processes like conjugation, transformation, and transduction, allows for the rapid acquisition of new metabolic capabilities, including entire degradation pathways. nih.govfrontiersin.org
For example, the tfd gene cluster, often found on plasmids, encodes the enzymes for the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). scispace.com This cluster includes genes for oxygenases, lyases, and other enzymes necessary to break down the chlorinated aromatic ring. Similarly, the mpdAB genes in Mycobacterium neoaurum B5-4 are responsible for the initial step in 2,6-DMP degradation and their transcription is induced by the presence of the substrate. nih.gov It is plausible that through similar genetic arrangements and adaptations, microorganisms could evolve pathways for the degradation of this compound. This could involve the recruitment and modification of genes from existing pathways for other chlorinated or methylated phenols.
The study of the genetic basis of these responses is crucial for the development of bioremediation strategies for environments contaminated with such compounds.
Applications and Advanced Material Science Research Non Clinical and Mechanistic Focus
Role as a Chemical Precursor or Intermediate in Specialty Chemical Synthesis
While direct, large-scale industrial synthesis routes using 2,4-Dichloro-3,6-dimethylphenol as a starting material are not extensively documented in publicly available literature, its structure lends itself to a potential role as a specialized chemical intermediate. The reactivity of its parent compound, 2,6-dimethylphenol (B121312) (also known as 2,6-xylenol), is well-established. It serves as a crucial precursor in the synthesis of 2,3,6-trimethylphenol, an important intermediate for Vitamin E production. google.com Furthermore, the broader class of chlorophenols is widely used as intermediates in the manufacturing of various agricultural chemicals, pharmaceuticals, and dyes. researchgate.netnih.gov
The chemical reactivity of this compound would be influenced by its distinct functional groups: the hydroxyl (-OH) group, the two methyl (-CH₃) groups, and the two chlorine (-Cl) atoms.
The hydroxyl group can undergo etherification or esterification to produce a range of derivatives.
The chlorine atoms are electron-withdrawing, which acidifies the phenolic proton, making it more reactive in certain base-catalyzed reactions compared to its non-chlorinated counterpart.
The chlorine atoms also deactivate the aromatic ring towards electrophilic substitution but can be substituted themselves under specific nucleophilic aromatic substitution conditions, opening pathways to other functionalized phenols.
Theoretically, these reactive sites could be exploited to synthesize complex molecules, such as specialized pesticides or novel pharmaceutical scaffolds, where the specific substitution pattern of chlorine and methyl groups is required for biological activity or to fine-tune the molecule's properties. For instance, a patented process for preparing 2,4-dichloro-3-alkyl-6-nitrophenols highlights the industrial interest in creating such specifically substituted phenols as new chemical entities. google.com
Potential in Environmental Remediation Technologies (Mechanistic Aspects of Action)
In the context of environmental science, chlorinated phenols are overwhelmingly categorized as environmental pollutants rather than agents for remediation. researchgate.netnih.govnih.gov These compounds are known for their persistence in the environment and their potential toxicity, which necessitates their removal from soil and water. nih.govnih.gov Their presence in the environment is often a result of industrial discharge, the use of certain pesticides, and the degradation of more complex chlorinated compounds. researchgate.net
Therefore, there is no scientific evidence to suggest that this compound has a functional role or "mechanistic action" in environmental remediation technologies. Instead, it is the target of such technologies. Research in this area focuses on the environmental fate and degradation of chlorophenols, including chlorinated xylenols. The primary mechanisms of remediation for these compounds include:
Biodegradation: Certain microorganisms can metabolize chlorinated phenols, breaking them down into less harmful substances. This can occur under both aerobic and anaerobic conditions, though the pathways and efficiencies differ. osti.gov For example, studies on the degradation of 2,6-dimethylphenol have identified specific bacterial strains and the genes responsible for its breakdown. nih.gov
Chemical Oxidation: Advanced oxidation processes (AOPs) using agents like ozone or hydroxyl radicals can effectively destroy the aromatic ring of chlorophenols, mineralizing them to carbon dioxide, water, and chloride ions.
Photodegradation: In the presence of light, particularly UV light, chlorophenols can be degraded, a process that can be enhanced by photocatalysts.
Integration into Advanced Functional Materials (e.g., as a monomer or modifying agent)
The most significant potential application for this compound lies in the field of advanced materials, specifically as a monomer or modifying agent in polymer synthesis. This potential is derived directly from its parent compound, 2,6-dimethylphenol, which is the primary monomer used to produce poly(p-phenylene oxide) (PPO), also known as polyphenylene ether (PPE). wikipedia.orgresearchgate.net PPO is a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and dielectric properties. nih.gov
The integration of this compound into a PPO polymer chain, likely as a co-monomer alongside 2,6-dimethylphenol during oxidative coupling polymerization, could create a new functional material with tailored properties.
Role as a Flame-Retardant Modifying Agent: Halogenated compounds, including those containing chlorine and bromine, are well-established flame retardants for a wide variety of polymers. mdpi.comspecialchem.comazom.com The mechanism of action for these flame retardants primarily occurs in the gas phase during combustion. specialchem.com
When the polymer is heated, the C-Cl bonds in the this compound units would break, releasing chlorine radicals (Cl•).
These chlorine radicals are highly effective at trapping the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame.
This interruption of the radical chain reaction cools the system, reduces the rate of combustion, and promotes the formation of a protective char layer on the polymer surface. specialchem.comampacet.com
Incorporating the dichlorinated monomer directly into the polymer backbone would offer significant advantages over simply blending flame-retardant additives, such as improved permanence (no migration of the additive) and potentially better retention of the base polymer's mechanical properties. Research has already demonstrated the successful synthesis of modified PPOs with other functional molecules, such as DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), to create polymers with enhanced flame retardancy and thermal stability. mdpi.com The use of this compound would be a logical extension of this principle, leveraging halogen chemistry to achieve similar goals.
Data Tables
Table 1: Physical Properties of Isomeric Xylenols
| Property | 2,6-Xylenol | 2,4-Xylenol | 3,5-Xylenol |
| CAS Number | 576-26-1 | 105-67-9 | 108-68-9 |
| Molar Mass | 122.17 g/mol | 122.17 g/mol | 122.17 g/mol |
| Appearance | White solid | Colorless crystals | Oily liquid/solid |
| Melting Point | 43-45 °C | 22-23 °C | 61-64 °C |
| Boiling Point | 203 °C | 211-212 °C | 222 °C |
| pKa | 10.59 | 10.45 | 10.15 |
Table 2: Potential Effects of Integrating this compound into PPO Polymer
| Polymer Property | Effect of Integration | Mechanistic Rationale |
| Flammability | Decreased | The chlorine atoms act as radical traps in the gas phase during combustion, inhibiting the fire chain reaction. specialchem.comampacet.com |
| Thermal Stability | Potentially Altered | C-Cl bonds are typically weaker than C-H bonds, which might lower the initial degradation temperature. However, char promotion could enhance overall stability at higher temperatures. |
| Solubility | Increased | The introduction of polar C-Cl bonds and disruption of chain symmetry would likely increase solubility in polar organic solvents. |
| Glass Transition Temp. (Tg) | Increased | The bulky chlorine atoms would restrict chain rotation, leading to a higher Tg and increased rigidity. |
| Dielectric Constant | Increased | The polar C-Cl bonds would increase the overall polarity of the polymer, leading to a higher dielectric constant compared to standard PPO. |
Future Research Directions and Emerging Paradigms in 2,4 Dichloro 3,6 Dimethylphenol Studies
Integration of Multi-Omics Approaches in Biodegradation Research
The biodegradation of chlorinated phenols is a complex process involving various microbial metabolic pathways. nih.govd-nb.info Traditional methods often focus on isolating single microbial strains and identifying key enzymes. However, the advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a more holistic understanding of the microbial response to and degradation of xenobiotics like 2,4-dichloro-3,6-dimethylphenol. nih.govnih.gov
By analyzing the complete genetic makeup (genomics), expressed genes (transcriptomics), protein complement (proteomics), and metabolic footprint (metabolomics) of a microbial community, researchers can uncover the intricate networks of genes, enzymes, and metabolic pathways involved in the degradation process. frontiersin.org For instance, proteomics can identify the specific enzymes, such as dioxygenases, that are upregulated in the presence of a chlorophenol, while metabolomics can track the formation of intermediate and final degradation products. nih.gov
This integrated approach allows for the identification of novel catabolic pathways and the key microbial players within a consortium. nih.gov Such knowledge is crucial for developing more effective bioremediation strategies, including the design of microbial consortia with enhanced degradation capabilities for persistent compounds like this compound.
Table 1: Examples of Multi-Omics Applications in the Biodegradation of Pollutants
| Omics Approach | Application in Biodegradation Research | Potential Insights for this compound | References |
| Genomics | Identification of genes encoding for degradation enzymes in microbial isolates. | Discovery of novel genes and catabolic pathways for chlorinated and methylated phenols. | nih.gov |
| Transcriptomics | Analysis of gene expression changes in response to pollutant exposure. | Understanding the regulatory networks and stress responses during degradation. | nih.gov |
| Proteomics | Identification of key proteins and enzymes directly involved in the degradation pathway. | Pinpointing specific dioxygenases and other enzymes responsible for ring cleavage and dechlorination. | researchgate.net |
| Metabolomics | Tracking of metabolic intermediates and final products of degradation. | Elucidation of the complete degradation pathway and identification of potential toxic byproducts. | nih.gov |
Development of Novel Catalytic Systems for Enhanced Transformation
The chemical transformation of this compound is another critical area of research, particularly for the treatment of contaminated water and soil. Advanced oxidation processes (AOPs) have shown promise in degrading recalcitrant organic pollutants. mdpi.com Future research is focused on developing more efficient, selective, and sustainable catalytic systems.
Photocatalysis , which utilizes semiconductor materials to generate highly reactive oxygen species upon light irradiation, is a key area of investigation. researchgate.netirost.ir Research is exploring the use of novel nanomaterials, such as titanium dioxide (TiO₂) modified with metals or other semiconductors, to enhance photocatalytic activity under visible light, which is more abundant in the solar spectrum. rsc.org The kinetics of photocatalytic degradation are often described by pseudo-first-order models, and the efficiency is influenced by factors such as catalyst loading, pH, and the presence of oxidants. researchgate.netdeepdyve.com
Another promising avenue is the development of biocatalysts , using either isolated enzymes or whole microbial cells. nih.govnih.gov Enzymes, such as laccases and dioxygenases, can exhibit high specificity and operate under mild conditions, reducing the energy input and formation of unwanted byproducts. nih.govrsc.org Immobilizing these biocatalysts on solid supports can enhance their stability and reusability, making them more economically viable for large-scale applications. nih.gov
Table 2: Performance of Different Catalytic Systems in the Degradation of Chlorophenols
| Catalyst System | Target Compound | Degradation Efficiency | Key Findings | References |
| TiO₂/UV | 2,4-Dichlorophenol (B122985) | High | Rate influenced by pH and catalyst concentration. | researchgate.net |
| Fe₃O₄/TiO₂/Ag Nanofibers | 2,4-Dichlorophenol | 53% in 180 min | Reusable catalyst system for oxidative decomposition. | irost.ir |
| Pd/C Gas-Diffusion Electrode | 4-Chlorophenol | ~100% in 60 min | Reductive dechlorination followed by oxidation of intermediates. | researchgate.net |
| Immobilized Catechol 1,2-dioxygenase | 4-Chlorocatechol | High | Enhanced stability and maintained high activity. | nih.gov |
| Lanthanum Oxide Nanoparticles | 4-Chlorophenol | 92% | Effective under UVC/Vis irradiation. | kashanu.ac.ir |
Advanced In Silico Approaches for Predictive Modeling of Environmental Fate and Reactivity
In silico, or computational, methods are becoming indispensable tools for predicting the environmental behavior and potential toxicity of chemicals like this compound. nih.gov These approaches can significantly reduce the need for time-consuming and expensive experimental testing.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of this field. ecetoc.orgnih.gov These models use the molecular structure of a chemical to predict its physicochemical properties, environmental fate (e.g., bioaccumulation, degradation), and toxicity. nih.govijsmr.in For instance, a QSAR model can be developed to predict the pKa of phenols, a key parameter influencing their environmental mobility and bioavailability. unibo.it The development of robust QSAR models relies on high-quality experimental data and rigorous validation to ensure their predictive power. researchgate.net
Future directions in in silico modeling include the development of more sophisticated models that can account for complex environmental interactions and metabolic transformations. The integration of machine learning and deep learning algorithms is expected to improve the accuracy and predictive capabilities of these models. ijsmr.in Furthermore, the development of Adverse Outcome Pathways (AOPs) will help to link molecular initiating events to adverse outcomes at the organism and population levels, providing a more mechanistic understanding of toxicity. nih.gov
Table 3: Examples of In Silico Models for Predicting Properties of Phenolic Compounds
| Model Type | Predicted Endpoint | Key Descriptors/Approach | Significance for this compound | References |
| 3D-QSAR | Bioaccumulation and degradation | Molecular field analysis | Designing less persistent and bioaccumulative derivatives. | nih.gov |
| QSPR | pKa of phenols | Topological, mathematical, and quantum descriptors | Predicting ionization state and environmental mobility. | unibo.it |
| Machine Learning (Deep Neural Network) | Cytotoxicity of phenols | Molecular descriptors | Screening for potential toxicity to aquatic organisms. | ijsmr.in |
| QSAR (k-nearest neighbor) | Physicochemical properties and environmental fate | PaDEL descriptors | Predicting properties like water solubility and half-life. | researchgate.net |
Sustainable Synthesis and Green Chemistry Methodologies for Production and Transformation
The principles of green chemistry are increasingly being applied to the synthesis and transformation of chemicals to minimize their environmental impact. rsc.org For a compound like this compound, which may be used as an intermediate in the production of other chemicals, developing sustainable synthetic routes is a key research priority.
This involves moving away from traditional methods that often use hazardous reagents and generate significant waste. researchgate.net Green chemistry approaches focus on the use of renewable feedstocks, such as biomass, and the development of highly selective and efficient catalytic processes. alliedacademies.orgdkshdiscover.comwiley.com For example, research is being conducted on the selective oxychlorination of phenols using environmentally benign oxidants like hydrogen peroxide in water as a solvent. researchgate.net
Biocatalysis also plays a crucial role in the green synthesis of chemicals. nih.govmdpi.com Enzymes can be used to perform highly specific reactions, such as chlorination, under mild conditions, leading to higher yields and fewer byproducts. rsc.org The use of alternative reaction media, such as deep eutectic solvents, can further enhance the sustainability of these processes. mdpi.com The ultimate goal is to design synthetic pathways that are not only economically viable but also inherently safer and more environmentally friendly. researchgate.net
Table 4: Green Chemistry Approaches for the Synthesis and Transformation of Phenolic Compounds
| Green Chemistry Principle | Application | Example | Potential Benefit for this compound | References |
| Use of Renewable Feedstocks | Production of platform chemicals | Aniline from plant biomass | Reducing reliance on petroleum-based starting materials. | wiley.com |
| Catalysis | Selective chlorination of phenols | Manganous(II) sulfate (B86663) catalyzed oxychlorination with H₂O₂ in water | Higher selectivity, less waste, and milder reaction conditions. | researchgate.net |
| Design for Degradation | Molecular design of less persistent chemicals | 3D-QSAR guided design of chlorophenol derivatives | Creating new compounds with reduced environmental impact. | nih.gov |
| Safer Solvents and Auxiliaries | Use of alternative reaction media | Biocatalysis in deep eutectic solvents | Reduced use of volatile organic compounds and improved enzyme stability. | mdpi.com |
Q & A
Q. What analytical methodologies are recommended for quantifying trace levels of 2,4-Dichloro-3,6-dimethylphenol in aqueous environmental samples?
A two-step derivatization approach coupled with high-performance liquid chromatography (HPLC) is effective. For example, hypochlorous acid detection uses derivatization with 2,6-dimethylphenol to form chlorinated derivatives, which are then quantified via HPLC with UV detection. Adjust this method by selecting derivatizing agents compatible with the target compound’s chloro and methyl substituents. Ensure calibration curves exhibit linearity (e.g., ) and validate detection limits (e.g., 0.009–0.011 mg/L for analogous compounds) .
Q. How should researchers approach the synthesis of this compound to ensure yield optimization and purity?
Optimize chlorination conditions (e.g., temperature, chlorinating agents like or ) on a pre-methylated phenolic backbone. Purify via recrystallization in ethanol/water mixtures or column chromatography. Monitor purity using melting point analysis and HPLC (≥98% purity as per industrial standards for similar compounds) .
Q. What are the critical factors in achieving accurate solubility measurements for this compound across different solvent systems?
Control temperature (e.g., 20°C ± 0.5°C), use solvent-grade purity, and employ gravimetric or spectrophotometric methods. For hydrophobic compounds like chlorinated phenols, solubility in water is typically low (e.g., 0.2 g/L at 20°C for 2,4-Dichloro-3,5-dimethylphenol), while organic solvents (e.g., ethanol, acetone) enhance dissolution. Pre-saturate solvents and filter undissolved material for precise measurements .
Advanced Research Questions
Q. How can conflicting data regarding the photostability of this compound in environmental matrices be systematically evaluated?
Conduct controlled photodegradation studies using simulated sunlight (e.g., xenon arc lamps) and analyze degradation products via LC-MS. Compare half-lives under varying pH, dissolved oxygen, and organic matter content. Resolve discrepancies by standardizing experimental conditions (e.g., light intensity, matrix composition) and validating with isotopic analogs (e.g., -labeled derivatives) .
Q. What strategies are effective in elucidating the reaction mechanisms of this compound in advanced oxidation processes (AOPs)?
Use radical quenchers (e.g., tert-butanol for hydroxyl radicals) and probe intermediates via electron paramagnetic resonance (EPR). Isotopic labeling (e.g., -methyl groups) can track bond cleavage pathways. Kinetic modeling of degradation rates under varying oxidant concentrations (e.g., , ozone) provides mechanistic insights .
Q. How can researchers resolve discrepancies in reported antimicrobial efficacy of this compound across microbial strains?
Standardize testing protocols (e.g., broth microdilution per CLSI guidelines) and control variables like inoculum size, pH, and organic load. Compare minimum inhibitory concentrations (MICs) against gram-positive/negative bacteria and fungi. Cross-reference with structural analogs (e.g., chloroxylenol) to identify substituent-specific activity trends .
Safety and Handling
Q. What are the essential safety considerations when handling this compound in laboratory settings?
Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store in airtight containers at 0–6°C to prevent degradation. Follow spill protocols: neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste. Toxicity profiles for analogous chlorophenols indicate skin irritation and aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
